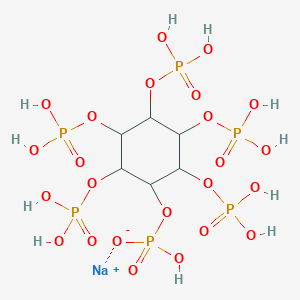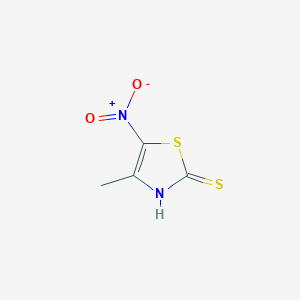
Ammonium cyanide
Übersicht
Beschreibung
Ammonium cyanide is an unstable inorganic compound with the chemical formula NH₄CN. It is a colorless crystalline solid that is highly soluble in water and alcohol. Due to its instability, this compound is not commercially available and is typically synthesized for immediate use in laboratory settings. It is primarily used in organic synthesis and has significant applications in various scientific fields .
Vorbereitungsmethoden
Ammonium cyanide can be synthesized through several methods:
-
Combination of Hydrogen Cyanide and Ammonia
- This method involves combining solutions of hydrogen cyanide and ammonia under controlled conditions .
Reaction: HCN + NH₃ → NH₄CN
-
Reaction of Calcium Cyanide and Ammonium Carbonate
- This method involves reacting calcium cyanide with ammonium carbonate to produce this compound and calcium carbonate as a byproduct .
Reaction: Ca(CN)₂ + (NH₄)₂CO₃ → 2 NH₄CN + CaCO₃
-
Heating Potassium Cyanide or Potassium Ferrocyanide with Ammonium Chloride
Analyse Chemischer Reaktionen
Ammonium cyanide undergoes various chemical reactions, including:
-
Decomposition
- This compound decomposes into ammonia and hydrogen cyanide, often forming a black polymer of hydrogen cyanide .
Reaction: NH₄CN → NH₃ + HCN
-
Salt Metathesis Reactions
-
Reaction with Ketones and Aldehydes
- This reaction yields aminonitriles, which are intermediates in the Strecker amino acid synthesis .
Reaction: NH₄CN + CH₃COCH₃ → (CH₃)₂C(NH₂)CN + H₂O
Wissenschaftliche Forschungsanwendungen
Ammonium cyanide has several scientific research applications:
-
Organic Synthesis
-
Biological Studies
-
Industrial Applications
Wirkmechanismus
Ammonium cyanide exerts its effects primarily through the release of hydrogen cyanide (HCN). Hydrogen cyanide is a potent inhibitor of the mitochondrial electron transport chain, specifically binding to the a3 portion (complex IV) of cytochrome oxidase. This binding prevents cells from using oxygen, leading to cytotoxic hypoxia and rapid cell death .
Vergleich Mit ähnlichen Verbindungen
Ammonium cyanide can be compared with other cyanide compounds such as sodium cyanide, potassium cyanide, and calcium cyanide:
-
Sodium Cyanide (NaCN)
- Sodium cyanide is a highly soluble and stable cyanide salt commonly used in gold mining and electroplating.
-
Potassium Cyanide (KCN)
- Potassium cyanide is similar to sodium cyanide in its applications and stability but is often preferred in laboratory settings due to its higher solubility in water.
-
Calcium Cyanide (Ca(CN)₂)
This compound is unique due to its instability and the ability to decompose into ammonia and hydrogen cyanide, making it less suitable for commercial applications but valuable in specific research contexts.
Eigenschaften
IUPAC Name |
azanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.H3N/c1-2;/h;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIHGOJRDCMHE-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]CN, CH4N2 | |
| Record name | Ammonium cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153500 | |
| Record name | Ammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in cold water; Decomposes at 36 deg C releasing hydrogen cyanide and ammonia; [Sullivan, p. 707] | |
| Record name | Ammonium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7947 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12211-52-8 | |
| Record name | Ammonium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012211528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898Y75UR3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)








![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)

